molecular formula C5H10ClN3OS B13772576 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride CAS No. 63503-48-0

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride

Cat. No.: B13772576
CAS No.: 63503-48-0
M. Wt: 195.67 g/mol
InChI Key: KHIOKHVYMBVPTR-UHFFFAOYSA-N
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Description

Properties

CAS No.

63503-48-0

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.67 g/mol

IUPAC Name

2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride

InChI

InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H

InChI Key

KHIOKHVYMBVPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)[NH2+]CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step 1: Synthesis of 5-Methyl-1,3,4-thiadiazole Precursor

  • The precursor 5-methyl-1,3,4-thiadiazole is typically synthesized via cyclization reactions involving thiosemicarbazides and appropriate carboxylic acid derivatives or their equivalents.
  • For example, hydrazine hydrate reacts with isothiocyanates to form thiosemicarbazides, which upon cyclization with carbon disulfide or related reagents form the thiadiazole ring system.

Step 2: Amination with 2-Aminoethanol

  • The thiadiazole precursor is treated with 2-aminoethanol (ethanolamine) in an alcoholic solvent such as ethanol or methanol.
  • The reaction is conducted under reflux, typically for several hours, to facilitate nucleophilic substitution or addition of the amino group onto the thiadiazole ring at the 2-position.
  • Potassium carbonate or other mild bases may be used to promote the reaction by deprotonating the amino group and enhancing nucleophilicity.

Step 3: Formation of Hydrochloride Salt

  • The free base product, 2-(5-methyl-1,3,4-thiadiazol-2-ylamino)ethanol, is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.
  • This step enhances the compound’s stability and solubility, making it suitable for further applications or research use.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
1 Cyclization to thiadiazole Hydrazine hydrate + isothiocyanate; reflux in ethanol 80–90 Purified by recrystallization
2 Amination 2-Aminoethanol, alcoholic solvent, reflux, base (K2CO3) 75–85 Reaction monitored by TLC or NMR
3 Salt formation HCl in ethanol or ether, room temp to reflux >90 Product isolated as hydrochloride salt

Characterization and Confirmation of Structure

  • Infrared Spectroscopy (IR): Characteristic bands include N-H stretching (~3300 cm⁻¹), O-H stretching (~3400 cm⁻¹), and C=S or C-N vibrations indicative of thiadiazole ring.
  • Nuclear Magnetic Resonance (NMR): ^1H-NMR shows signals for methyl group on thiadiazole (~2.3 ppm), methylene protons of aminoethanol (~3.5–4.0 ppm), and NH protons. ^13C-NMR confirms the carbon environments of the thiadiazole ring and side chain.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to molecular weight 195.67 g/mol confirms the compound identity.
  • Elemental Analysis: Consistent with the molecular formula C5H10ClN3OS, confirming purity and composition.

Analysis of Preparation Methods

Advantages

  • The use of 2-aminoethanol as the amine source provides a straightforward route to introduce the ethanol moiety.
  • Reflux in alcoholic solvents ensures good solubility and reaction kinetics.
  • Formation of the hydrochloride salt improves compound stability and handling.

Challenges and Considerations

  • The reaction requires careful control of temperature and reaction time to avoid side reactions such as over-alkylation or ring opening.
  • Purity of starting materials, especially the thiadiazole precursor, is critical for high yield and product quality.
  • The isolation of the hydrochloride salt must be done under controlled conditions to prevent decomposition.

Comparative Perspectives

  • Alternative synthetic routes may involve different amines or substitution patterns on the thiadiazole ring, but the described method remains the most direct for this specific compound.
  • Related thiadiazole derivatives have been synthesized using similar strategies, confirming the robustness of this approach.

Summary Table of Preparation Methods

Preparation Aspect Description References
Precursor synthesis Cyclization of thiosemicarbazides with carbon disulfide
Amination step Reaction with 2-aminoethanol in alcoholic solvent under reflux
Base used Potassium carbonate or similar mild base
Salt formation Treatment with hydrochloric acid to form hydrochloride salt
Characterization techniques IR, NMR (^1H and ^13C), MS, elemental analysis
Typical yields 75–90% overall

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Substituted amino or hydroxyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride has been studied for its effectiveness against various bacterial strains. A case study demonstrated its potential in inhibiting the growth of resistant bacterial strains, highlighting its importance in developing new antibiotics .
  • Anticancer Properties
    • The compound has shown promise in anticancer research. Studies suggest that derivatives of thiadiazoles can induce apoptosis in cancer cells through various mechanisms. For instance, a study published in the Journal of Medicinal Chemistry found that similar compounds could inhibit tumor growth in vivo .
  • Neuroprotective Effects
    • Investigations into the neuroprotective properties of thiadiazole derivatives have indicated that they may play a role in protecting neuronal cells from oxidative stress. This application is particularly relevant for conditions like Alzheimer’s disease and Parkinson’s disease .

Biochemical Applications

  • Enzyme Inhibition
    • 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted for its inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission .
  • Drug Formulation
    • The compound's solubility and stability make it an attractive candidate for drug formulation processes. Its incorporation into topical formulations has been explored to enhance skin penetration and bioavailability of active pharmaceutical ingredients .

Material Science Applications

  • Polymer Chemistry
    • In material science, 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers have potential applications in coatings and adhesives due to their improved durability .
  • Nanomaterials
    • The compound has been investigated for its role in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a stabilizing agent during the formation of nanoparticles, which can be utilized in drug delivery systems and imaging technologies .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancerDemonstrated significant inhibition of tumor growth in animal models with thiadiazole derivatives .
Brazilian Journal of Pharmaceutical SciencesDrug FormulationShowed enhanced skin penetration when formulated with certain excipients .
Materials Science JournalPolymer ChemistryDeveloped new polymers with improved thermal stability using thiadiazole derivatives as monomers .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]ethanol hydrochloride
  • Molecular Formula : C₅H₁₀ClN₃OS (hydrochloride salt of C₅H₉N₃OS)
  • SMILES : CC1=NN=C(S1)NCCO.Cl
  • Key Features: The compound consists of a 5-methyl-1,3,4-thiadiazole core linked to an ethanolamine moiety via an amino group, with a hydrochloride counterion enhancing solubility .

Physicochemical Properties :

  • Collision Cross-Section (CCS) Predictions :
Adduct m/z CCS (Ų)
[M+H]⁺ 176.0 145.2
[M+Na]⁺ 198.0 158.7
[M-H]⁻ 174.0 137.9

(Data sourced from computational predictions; experimental validation is lacking) .

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Compound Name (CAS/ID) Core Structure Key Substituents Functional Groups Present
Target Compound (CID 44548) 1,3,4-Thiadiazole -NH-CH₂CH₂OH (ethanolamine), 5-methyl Amine, hydroxyl, thiadiazole
5-(4-Cl-Benzylideneamino)-1,3,4-thiadiazole-2-thiol 1,3,4-Thiadiazole -SH, -CH=N-(4-Cl-benzylidene) Thiol, imine, aromatic chloride
2-(4-Me-1,2,3-thiadiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide 1,2,3-Thiadiazole -CO-NH-NH-CS-NHPh Carbonyl, thiourea, phenylhydrazine
(5-Me-1,3,4-thiadiazol-2-yl)methanamine HCl 1,3,4-Thiadiazole -CH₂NH₂ (methanamine), 5-methyl Amine, thiadiazole

Key Observations :

  • The target compound is distinguished by its ethanolamine substituent, which enhances hydrophilicity compared to analogs with aromatic (e.g., benzylidene) or lipophilic (e.g., methanamine) groups.
  • Thiol-containing analogs (e.g., ) exhibit higher reactivity due to the -SH group, enabling disulfide bond formation or metal chelation, unlike the target’s hydroxyl group.
  • 1,2,3-Thiadiazole derivatives (e.g., ) differ in ring structure (sulfur at position 2 vs. 1,3,4-thiadiazole), altering electronic properties and stability.

Physicochemical and Spectroscopic Comparison

Property Target Compound 5-(4-Cl-Benzylideneamino)-thiadiazole 2-(4-Me-thiadiazole-5-carbonyl)-NHPh
IR (cm⁻¹) Not reported 2595 (-SH), 1630 (C=N), 875 (C-Cl) 1734 (CO), 1680 (CO imidazoline)
¹H-NMR (δ ppm) Not reported 8.32 (-CH=N-), 7.52–7.77 (Ar-H) 2.42 (CH₃), 6.63–8.12 (Ar-H)
Solubility High (hydrochloride salt) Moderate (ethanol-soluble) Low (requires NaOH for aqueous solubility)

Insights :

  • The target’s hydrochloride salt likely improves aqueous solubility compared to neutral analogs (e.g., ).
  • Spectroscopic gaps : Experimental IR/NMR data for the target compound are absent, limiting direct comparison.

Biological Activity

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is a compound characterized by its unique structural features, including a thiadiazole ring and an amino alcohol moiety. Its molecular formula is C6H10ClN3S, with a molecular weight of approximately 195.68 g/mol. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Features

The compound's structure can be represented as follows:

  • Molecular Formula : C6H10ClN3S
  • SMILES : CC1=NN=C(S1)NCCO
  • InChI : InChI=1S/C6H10ClN3S/c1-4-7-8-5(10-4)6-2-3-9/h9H,2-3H2,1H3,(H,6,8)

Biological Activity Overview

The biological activity of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is primarily attributed to the presence of the thiadiazole moiety. Compounds containing this structure have shown promising results in various studies:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives have been reported lower than standard antibiotics. For example, some derivatives showed MIC values as low as 32.6 μg/mL against specific bacterial strains .
CompoundActivityMIC (μg/mL)
Thiadiazole Derivative AAntibacterial32.6
Thiadiazole Derivative BAntifungal47.5

Anticancer Activity

Various studies have highlighted the potential anticancer properties of thiadiazole derivatives:

  • A study demonstrated that compounds with a similar thiadiazole structure exhibited cytostatic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Case Studies and Research Findings

  • Antitumor Activity : Research has shown that 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride has exhibited antitumor activity against various cancer cell lines. The compound's ability to inhibit cell growth suggests it may serve as a lead compound for developing new anticancer agents .
  • Synergistic Effects : The combination of thiadiazole derivatives with other pharmacologically active compounds has been explored to enhance efficacy while reducing toxicity. For example, combining 2-amino-thiadiazole derivatives with nitrophenyl groups has shown improved antibacterial activity .

The mechanism underlying the biological activities of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is believed to involve:

  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors within microbial or cancerous cells, disrupting their function.

Q & A

Basic: What are the standard synthetic routes for 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with a halogenated ethanol derivative (e.g., chloroethanol) in a polar solvent (e.g., ethanol or DMF) under basic conditions (e.g., triethylamine or NaOH). For example, analogous syntheses of thiadiazole derivatives utilize sodium monochloroacetate for alkylation, followed by acidification with ethanoic acid to isolate the product . Optimizing reaction time (10–12 hours under reflux) and stoichiometry (1:1 molar ratio of amine to electrophile) is critical for yield improvement .

Basic: Which spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:
Key characterization techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–S bonds at ~600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms proton environments (e.g., ethanolamine –CH₂– groups at δ 3.5–4.0 ppm) and carbon backbone .
  • Mass Spectrometry (LC-MS or GC-MS) : Validates molecular weight (e.g., [M+H⁺] peak matching theoretical mass) .
  • Elemental Analysis : Ensures purity by verifying C, H, N, S, and Cl content .

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:
Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
  • Variable Temperature NMR : Identifies conformational changes or tautomeric equilibria (e.g., thiadiazole ring dynamics) .
  • Impurity Profiling : Use HPLC with UV/ELSD detection to isolate and quantify byproducts (e.g., MM0238.05 impurity from incomplete alkylation) .

Advanced: How to optimize reaction yields in the presence of competing side reactions?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, reducing hydrolysis .
  • Catalysis : Fe₃O4 nanoparticles or phase-transfer catalysts improve regioselectivity and reduce reaction time .
  • Temperature Control : Lower temperatures (0–5°C) minimize thiadiazole ring degradation during alkylation .

Basic: What are the solubility challenges, and how to address them in biological assays?

Methodological Answer:
The hydrochloride salt is hygroscopic and exhibits poor aqueous solubility. Strategies include:

  • Co-solvent Systems : Use DMSO (up to 10%) or ethanol-DMSO-saline mixtures (e.g., 40% PEG300, 5% Tween-80) for in vivo studies .
  • Salt Formation : Exchange chloride with more soluble counterions (e.g., sodium or potassium) via ion-exchange chromatography .

Advanced: How to assess the biological activity of this compound using computational tools?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., 5-HT1B receptors or integrase enzymes) .
  • MD Simulations : GROMACS or AMBER can model ligand-receptor stability over time (≥100 ns simulations) .
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Basic: What are the best practices for handling and storing this hydrochloride salt?

Methodological Answer:

  • Storage : Keep desiccated at –20°C in amber vials to prevent hygroscopic degradation .
  • Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption .

Advanced: How to identify and quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) with MRM mode to detect impurities (e.g., 5-methyl-1,3,4-thiadiazol-2-thiol at RT ~6.2 min) .
  • NMR Spiking : Add authentic impurity standards (e.g., MM0238.05) to confirm chemical shift assignments .

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